

analytical method development for Axitinib Impurity 2

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Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

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Chemical Identification of Axitinib Impurity 2

Axitinib Impurity 2 is a specified impurity of the anticancer drug Axitinib, a tyrosine kinase inhibitor. The table below summarizes its key identifying information [1] [2] [3]:

Property	Description
Chemical Name	2,2'-[(2,4-di-2-pyridinyl-1,3-cyclobutanediyl)bis(1H-indazole-3,6-diylthio)]bis[N-methylbenzamide] [2]
Catalog Number	REF-A13003 (Toref) [2], A-188002 (TLC Standards) [1]
CAS Number	1428728-83-9 [1] [2] [3]
Molecular Formula	C ₄₄ H ₃₆ N ₈ O ₂ S ₂ [1] [2] [3]
Molecular Weight	772.95 g/mol [1] [2] [3]
Appearance	Pale beige solid [2]

Property	Description
Application	Used as an impurity reference standard during analytical method development and validation, and in commercial production of Axitinib [2].

Related Nitroso Impurities of Axitinib

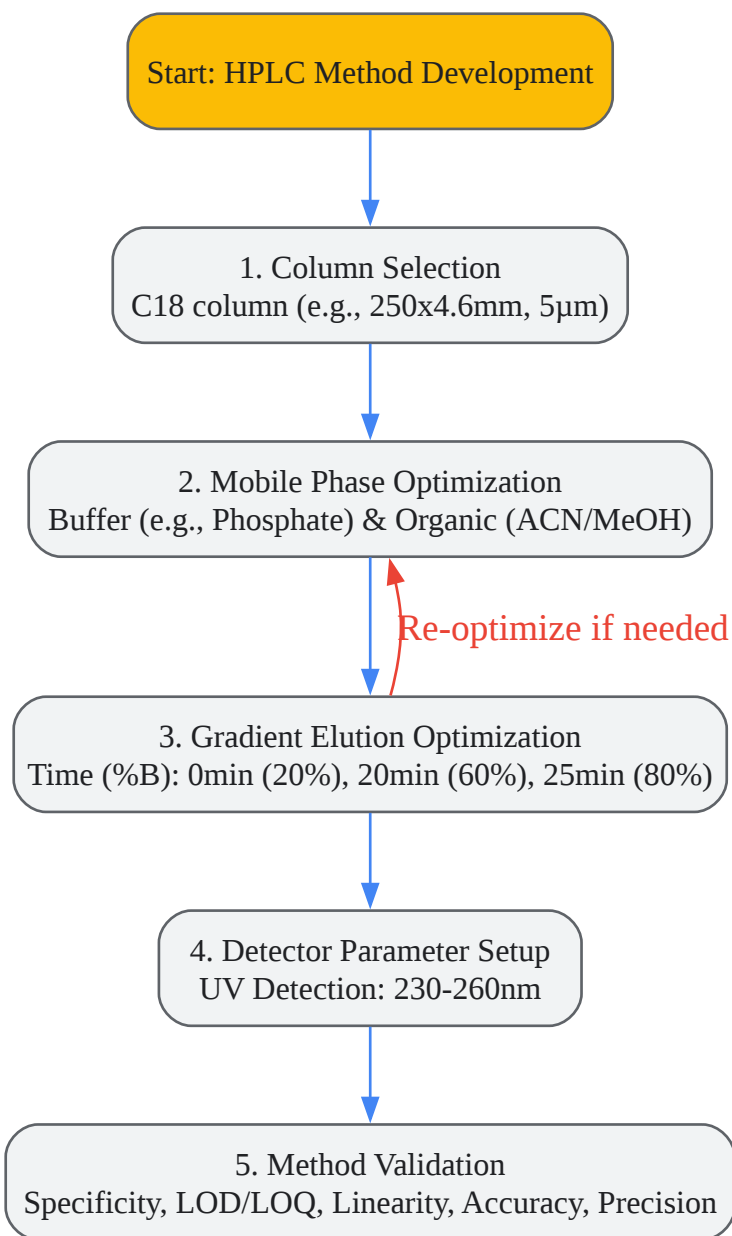
Nitrosamines are a critical class of genotoxic impurities. Several nitroso impurities related to Axitinib are available as reference standards, which are vital for specific and sensitive analytical method development [4] [5].

The table below lists several identified Nitroso impurities:

Impurity Name	Chemical Name	Molecular Formula	Molecular Weight
N-Nitroso Axitinib [1]	Information missing	C ₂₂ H ₁₇ N ₅ O ₂ S [1]	415.47 [1]
Axitinib Nitroso Impurity 2 [4] [5]	6-Iodo-1-nitroso-1H-indazole [4] [5]	C ₇ H ₄ IN ₃ O [4] [5]	273.0 [4] [5]
Axitinib Nitroso Impurity 3 [5]	N-Methyl-2-((1-nitroso-1H-indazol-6-yl)thio)benzamide [5]	C ₁₅ H ₁₂ N ₄ O ₂ S [5]	312.3 [5]
Axitinib Nitroso Impurity 4 [5]	2-((3-Iodo-1-nitroso-1H-indazol-6-yl)thio)-N-methylbenzamide [5]	C ₁₅ H ₁₁ IN ₄ O ₂ S [5]	438.2 [5]

Experimental Protocol for HPLC Method Development

This section provides a detailed protocol for developing and validating a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of **Axitinib Impurity 2**. The following diagram outlines the core workflow.



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Workflow Overview for HPLC Analysis Development

Sample Preparation

- **Standard Solution:** Accurately weigh about 10 mg of **Axitinib Impurity 2** reference standard. Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with diluent to prepare a **100 µg/mL stock solution**. Further dilute as needed to obtain working standards [5].

- **Test Solution:** Prepare the Axitinib drug substance or product solution at a typical concentration of **1-2 mg/mL** to achieve the desired impurity detection level.

Chromatographic Conditions

These conditions are a suggested starting point and require optimization.

Parameter	Recommended Conditions
HPLC Column	Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A	Aqueous buffer (e.g., 0.05-0.1 M Potassium Phosphate, pH 3.0-5.0)
Mobile Phase B	Organic modifier (Acetonitrile or Methanol)
Gradient Program	Time (min) / %B: 0/20, 20/60, 25/80, 26/20, 30/20 (Post-time for equilibration)
Flow Rate	1.0 mL/min
Column Temperature	25-40°C
Detection Wavelength	230-260 nm (Confirm by UV spectrum of the impurity)
Injection Volume	10-20 µL

Method Validation

The method must be validated as per ICH guidelines to ensure suitability.

- **Specificity:** Verify that the peak for **Axitinib Impurity 2** is baseline resolved (Resolution $R_s > 2.0$) from Axitinib API, other known impurities, and degradation products.
- **Linearity:** Prepare and inject Impurity 2 standards at multiple concentration levels (e.g., from LOQ to 0.5%). Demonstrate a correlation coefficient ($R^2 > 0.995$).
- **Accuracy (Recovery):** Perform a spike recovery study by adding known amounts of the impurity into the drug substance. Recovery should be **90-110%**.
- **Precision:**

- **Repeatability:** Inject six individual preparations of spiked sample. %RSD for impurity content should be $\leq 10.0\%$.
- **Intermediate Precision:** Demonstrate reproducibility on a different day, with a different analyst, or different instrument.
- **Limit of Detection (LOD) & Quantification (LOQ):** Establish the LOD (typically a **Signal-to-Noise ratio of 3:1**) and LOQ (typically a **Signal-to-Noise ratio of 10:1**), and validate LOQ for precision and accuracy.

Regulatory and Quality Control Considerations

- **Purpose of Impurity Standards:** Reference standards like **Axitinib Impurity 2** are critical for **analytical method development (AMV), method validation, and Quality Control (QC)** applications, particularly for **Abbreviated New Drug Applications (ANDAs)** and commercial production [4] [5] [6].
- **Traceability:** Suppliers can often provide further traceability to pharmacopeial standards (USP, EP) based on feasibility [4] [5].
- **Intended Use:** These products are **for analytical or quality control use only and are not for human administration** [4] [5].

Key Considerations for Analysis

- **Forced Degradation Studies:** To demonstrate method stability-indicating capability, subject Axitinib API to stress conditions (acid, base, oxidative, thermal, photolytic) and verify the method can separate Impurity 2 from any degradation products generated.
- **Nitroso Impurity Analysis:** The analysis of nitrosamine impurities (like N-Nitroso Axitinib) often requires highly sensitive and specific techniques such as **LC-MS/MS** with specific ion transitions for accurate identification and quantification at low ppm/ppb levels.

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